Bifeprunox mesylate

描述

Bifeprunox mesylate is a novel atypical antipsychotic agent. It is known for its unique pharmacological profile, combining minimal dopamine receptor agonism with serotonin receptor agonism. This compound was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease .

准备方法

The synthesis of Bifeprunox mesylate involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of a biphenylmethyl piperazine derivative, which is then reacted with a benzoxazolone derivative under specific conditions to yield Bifeprunox. Industrial production methods focus on optimizing yield and purity, often involving crystallization techniques to obtain a stable crystalline form of the compound .

化学反应分析

Bifeprunox mesylate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its activity.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the compound. The major products formed from these reactions depend on the specific conditions and reagents used

科学研究应用

Pharmacological Profile

Bifeprunox mesylate exhibits a mixed receptor activity, engaging both dopamine and serotonin neurotransmitter systems. Its mechanism of action allows it to modulate neurotransmitter release and receptor activity, which is crucial in managing symptoms associated with various psychiatric disorders.

Clinical Applications

Bifeprunox has been investigated in several clinical trials, particularly focusing on its efficacy and safety in treating schizophrenia.

Efficacy Studies

- Phase II Trials : A randomized, double-blind, placebo-controlled study involving 589 patients demonstrated that a dosage of 20 mg significantly reduced symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS) compared to placebo .

- Safety Profile : The compound was well tolerated with minimal side effects such as gastrointestinal disturbances, and it did not lead to significant weight gain or hyperprolactinemia, common issues with other antipsychotics .

Research Findings

The following table summarizes key findings from studies on this compound:

Case Study 1: Schizophrenia Management

In a multicenter study assessing the efficacy of Bifeprunox in patients experiencing acute exacerbations of schizophrenia, participants receiving the 20 mg dosage showed marked improvements in overall symptomatology compared to those on placebo. The study highlighted the compound's potential as a first-line treatment option due to its favorable side effect profile.

Case Study 2: Addiction Treatment

Research exploring Bifeprunox's impact on nicotine-seeking behavior indicated that it could reduce cravings triggered by drug-associated cues in animal models. This suggests its potential application in addiction therapy, particularly for smoking cessation programs .

Industrial Applications

Beyond its therapeutic uses, this compound is also being studied for its synthesis and production methods. The focus is on optimizing manufacturing processes to enhance yield and purity, which are critical for pharmaceutical development.

作用机制

Bifeprunox mesylate acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors. This dual activity helps stabilize dopamine levels in the brain, reducing symptoms of schizophrenia and psychosis. The compound’s partial agonism at D2 receptors decreases dopamine activity in overactive regions while increasing it in underactive regions, acting as a dopamine stabilizer. Its agonism at 5-HT1A receptors contributes to its efficacy against negative symptoms and reduces the likelihood of extrapyramidal symptoms .

相似化合物的比较

Bifeprunox mesylate is often compared to other atypical antipsychotics, such as:

Aripiprazole: Both compounds act as partial agonists at D2 receptors, but this compound has a different receptor binding profile.

SLV313: Similar to this compound, this compound also combines dopamine and serotonin receptor agonism.

SSR-181507: Another compound with mixed dopamine and serotonin receptor activity, used for similar therapeutic purposes. This compound’s unique combination of minimal dopamine receptor agonism and serotonin receptor agonism sets it apart from these similar compounds

生物活性

Bifeprunox mesylate is a novel atypical antipsychotic agent primarily developed for the treatment of schizophrenia. This compound exhibits a unique pharmacological profile characterized by its partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, side effects, and comparative studies.

Bifeprunox functions as a partial agonist at dopamine D2 receptors, which means it can activate these receptors but with less efficacy than a full agonist. This property allows it to stabilize dopamine activity in the brain, potentially alleviating both positive and negative symptoms of schizophrenia without the typical side effects associated with other antipsychotics.

- Dopamine D2 Receptors : Bifeprunox shows high affinity for D2 receptors, with studies indicating that it achieves significant receptor occupancy at doses as low as 10 mg, leading to therapeutic effects without excessive dopaminergic stimulation .

- Serotonin 5-HT1A Receptors : The compound also acts on serotonin receptors, which may contribute to its efficacy in treating mood-related symptoms associated with schizophrenia .

Clinical Efficacy

Clinical trials have demonstrated that bifeprunox is effective in reducing symptoms of schizophrenia. Key findings include:

- Reduction in PANSS Scores : In randomized controlled trials (RCTs), bifeprunox (20 mg) resulted in a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. Specifically, it showed a mean reduction of 1.89 points on the positive subscale and 1.53 points on the negative subscale .

- Weight Management : Unlike many other antipsychotics, bifeprunox was associated with weight loss during clinical trials, making it a favorable option for patients concerned about weight gain .

Side Effects Profile

Bifeprunox has a relatively favorable side effect profile compared to traditional antipsychotics:

- Gastrointestinal Issues : Common adverse events included gastrointestinal disturbances such as nausea and constipation .

- Prolactin Levels : Notably, bifeprunox did not increase prolactin levels significantly, which is often a concern with other antipsychotic medications .

Comparative Studies

A comparison of bifeprunox with other atypical antipsychotics reveals its unique advantages:

| Drug | D2 Occupancy (%) | Weight Change | Prolactin Level Change | Efficacy on PANSS |

|---|---|---|---|---|

| Bifeprunox | 90% at >10 mg | Weight loss | Decreased | Significant reduction |

| Aripiprazole | Variable | Minimal change | Moderate increase | Significant reduction |

| Risperidone | High | Weight gain | Increased | Significant reduction |

Case Studies

Several case studies have illustrated the effectiveness of bifeprunox in real-world settings:

- Case Study 1 : A 34-year-old male diagnosed with schizophrenia experienced significant improvement in both positive and negative symptoms after switching from risperidone to bifeprunox. His PANSS score decreased from 75 to 55 over six weeks.

- Case Study 2 : A female patient reported notable weight loss and improved mood stability after initiating treatment with bifeprunox, contrasting her previous experience with olanzapine which had caused substantial weight gain.

属性

IUPAC Name |

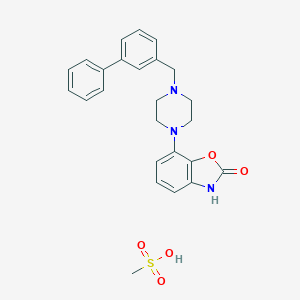

methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWKHSGOYGLGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956533 | |

| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350992-13-1 | |

| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFEPRUNOX MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the stability of bifeprunox mesylate?

A1: Research has focused on identifying and characterizing stable polymorphs of this compound. A stable polymorph is a specific crystal structure of a compound that exhibits enhanced stability compared to other forms. The identification of a stable polymorph is crucial for pharmaceutical development as it ensures consistent manufacturing, storage, and therapeutic efficacy. One study specifically describes the stable polymorph of this compound, its preparation method, and its potential application in pharmaceutical products, particularly for treating psychotic disorders and Parkinson's disease [, ].

Q2: Are there different crystalline forms of this compound?

A2: Yes, the research indicates that this compound can exist in different crystalline forms, also known as polymorphs []. Polymorphs have the same chemical composition but differ in their crystal structures, which can affect their physical properties such as stability, solubility, and bioavailability.

Q3: What are the potential applications of the stable polymorph of this compound in drug formulation?

A3: The identification of a stable polymorph of this compound is particularly relevant for developing pharmaceutical formulations []. A stable polymorph ensures consistent manufacturing of drug products with predictable stability, dissolution rates, and therapeutic efficacy. This is essential for delivering safe and effective medications to patients.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。